molecular formula C6H4Br3N B12301883 2-Methyl-3,4,5-tribromopyridine

2-Methyl-3,4,5-tribromopyridine

Cat. No.: B12301883
M. Wt: 329.81 g/mol
InChI Key: IRQZILOPAMWVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3,4,5-tribromopyridine: is an organic compound with the molecular formula C6H4Br3N and a molecular weight of 329.82 g/mol It is a derivative of pyridine, where three bromine atoms are substituted at the 3, 4, and 5 positions, and a methyl group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Methyl-3,4,5-tribromopyridine typically involves the bromination of 2-methylpyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is usually conducted in a solvent such as acetic acid or chloroform, and the temperature is carefully controlled to avoid over-bromination.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions:

2-Methyl-3,4,5-tribromopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 2-methylpyridine derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of pyridine N-oxides.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction reactions can produce partially or fully de-brominated pyridine derivatives .

Scientific Research Applications

Chemistry:

In chemistry, 2-Methyl-3,4,5-tribromopyridine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various substituted pyridines and other heterocyclic compounds .

Biology and Medicine:

Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .

Industry:

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in the production of various industrial products .

Mechanism of Action

The mechanism of action of 2-Methyl-3,4,5-tribromopyridine and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the presence of both the methyl group and the three bromine atoms, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and industrial applications .

Properties

Molecular Formula

C6H4Br3N

Molecular Weight

329.81 g/mol

IUPAC Name

3,4,5-tribromo-2-methylpyridine

InChI

InChI=1S/C6H4Br3N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3

InChI Key

IRQZILOPAMWVFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.